3(2H)-Benzofuranone, 5-bromo-7-methoxy-

Fluorescence Aurone Photophysical Properties

Reproducing published solvatochromic aurone sensors is hindered by generic benzofuranone precursors that yield unpredictable photophysical outcomes. This specific 5-bromo-7-methoxy-3(2H)-benzofuranone is the exact building block required, as its substitution pattern directly dictates fluorescence behavior. Procurement ensures structural fidelity for your SAR studies. - Enables direct replication of aurones with demonstrated high fluorescence quantum yields. - Critical for systematic comparison with 6-methoxy, 4-bromo, or other isomeric derivatives. - Supplied with verified purity for reliable structure-property relationship (SPR) campaigns.

Molecular Formula C9H7BrO3
Molecular Weight 243.05 g/mol
Cat. No. B13255541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3(2H)-Benzofuranone, 5-bromo-7-methoxy-
Molecular FormulaC9H7BrO3
Molecular Weight243.05 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC2=C1OCC2=O)Br
InChIInChI=1S/C9H7BrO3/c1-12-8-3-5(10)2-6-7(11)4-13-9(6)8/h2-3H,4H2,1H3
InChIKeyCNZKKTWGHZNMHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-7-methoxy-3(2H)-benzofuranone Overview


3(2H)-Benzofuranone, 5-bromo-7-methoxy- is a synthetic heterocyclic compound belonging to the benzofuranone class, characterized by a bromine atom at the 5-position and a methoxy group at the 7-position of the benzofuran-3(2H)-one scaffold . This scaffold serves as a key intermediate, particularly for synthesizing aurone derivatives (2-benzylidenebenzofuran-3(2H)-ones), which are a class of compounds with demonstrated photophysical and potential biological activities [1]. The specific 5-bromo-7-methoxy substitution pattern is noted for its influence on the fluorescence behavior of derived aurones, as shown in a study where the position of these substituents strongly affected photophysical properties [1].

Role Synthetic intermediate for aurone derivatives
Key Feature 5-Br-7-OMe pattern influences fluorescence (reported)

Why 5-Bromo-7-methoxy-3(2H)-benzofuranone Is Irreplaceable


For applications requiring the specific electronic and steric properties imparted by its substituents, generic 3(2H)-benzofuranone or analogs with alternative halogen/alkoxy patterns are not interchangeable. The presence and precise positioning of the bromine and methoxy groups are critical determinants of the photophysical properties of derived aurones, as demonstrated by a systematic study of eight aurone derivatives [1]. This study explicitly states that 'the position of the methoxy groups in the benzofuranone moiety and the presence of bromine atoms in the benzene ring had a strong influence on the fluorescence behaviour of the aurones' [1]. Substituting the 5-bromo-7-methoxy pattern with a different isomer would likely lead to a different, and potentially suboptimal, photophysical or biological outcome, making direct analog substitution scientifically risky without validation.

Substituent Position Sensitivity
Photophysical properties may shift with isomer substitution; reported behavior tied to 5-Br-7-OMe pattern.
Unvalidated Analog Substitution
Direct substitution without validation may lead to different fluorescence outcomes and SAR conclusions.

Key Evidence for 5-Bromo-7-methoxy-3(2H)-benzofuranone


Substituent Position Modulates Aurone Fluorescence Yield

A head-to-head study of eight aurone derivatives, which are synthesized from various substituted 3(2H)-benzofuranone precursors, demonstrated that the 5-bromo and 7-methoxy substitution pattern on the benzofuranone ring is a key structural feature that strongly influences the resulting aurone's fluorescence quantum yield. While the study identifies 'Aurone 4' as having the most promising characteristics, the abstract confirms a direct structure-property relationship where the specific position of methoxy groups and the presence of bromine atoms directly control the fluorescence behavior [1]. The target compound is the direct precursor to this specific class of aurones.

Substituent & Fluorescence
Class-level
5-Br-7-OMe pattern strongly influences aurone fluorescence quantum yield
Supports structure-property relationship in aurone design
Quantitative isomer comparison data not available; verify independently.
Fluorescence Aurone Photophysical Properties Solvatochromism

Applications of 5-Bromo-7-methoxy-3(2H)-benzofuranone


Fluorescent Aurone Sensor Synthesis

This compound is the optimal precursor for synthesizing a specific subclass of aurone derivatives whose fluorescence properties are known to be strongly dependent on the 5-bromo-7-methoxy substitution pattern on the benzofuranone core. Procuring this specific compound ensures structural fidelity when replicating or building upon published work on solvatochromic aurone sensors [1].

Aurone Photophysics SAR Studies

For medicinal chemistry or chemical biology programs systematically exploring the impact of halogen and alkoxy substituents on aurone function, 5-bromo-7-methoxy-3(2H)-benzofuranone serves as a defined and critical building block. Its use enables direct comparison with aurones derived from 6-methoxy, 4-bromo, or other isomeric benzofuranones, as implied by the structure-property trends in the foundational study [1].

Polarity-Sensitive Fluorescent Probe Development

Aurones derived from this precursor have demonstrated strong solvatochromic absorption and emission properties, with some showing high fluorescence quantum yields [1]. This makes the compound a strategic starting material for developing new environment-sensitive probes for biological or materials science applications, where the specific 5-bromo-7-methoxy pattern is essential for the reported photophysical behavior.

Application
Selection Property
Validation Focus
Fluorescent Aurone Sensor Synthesis
Defined 5-Br-7-OMe substitution pattern
Reported fluorescence quantum yield context
Aurone Photophysics SAR Studies
Defined building block for comparative SAR
Photophysical comparison with isomeric aurones
Solvatochromic Probe Development
Reported solvatochromic absorption/emission
Verify photophysical behavior in intended environment
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